

MK-8745 biochemical assay validation cellular activity

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Compound Focus: **MK-8745**

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Quantitative Comparison of Aurora Kinase Inhibitors

The table below summarizes key biochemical and cellular data for **MK-8745** and other inhibitors, primarily sourced from a systematic 2015 profiling study [1].

Inhibitor	Primary Target	Reported Biochemical IC ₅₀ (Aurora A)	Cellular Selectivity (Aurora A vs. B)	Key Cellular Phenotypes
MK-8745	Aurora A	0.0006 μ M (0.6 nM) [2]	Highly selective [1]	G2/M phase arrest, induction of polyploidy/apoptosis [3] [4] [2]
MK-5108 (VX-689)	Aurora A	Information missing	Highly selective [1]	Information missing
MLN8237 (Alisertib)	Aurora A	Information missing	Less selective than MK-8745/MK-5108 [1]	Information missing
VX-680 (Tozasertib)	Pan-Aurora	Information missing	Inhibits both A and B [1]	Information missing

Inhibitor	Primary Target	Reported Biochemical IC ₅₀ (Aurora A)	Cellular Selectivity (Aurora A vs. B)	Key Cellular Phenotypes
AZD1152-HQPA	Aurora B	Information missing	Highly selective for Aurora B [1]	Information missing

Experimental Protocols for Key Assays

The comparative data for **MK-8745** was generated using standardized experimental methodologies. Here are the protocols for key assays cited in the literature.

- Biochemical Kinase Assay (ADP-Glo):** The inhibitory potency (IC₅₀) of **MK-8745** was quantified *in vitro* using a sensitive assay that detects ADP production. Full-length human Aurora A kinase was used, both alone and in complex with its activator, a TPX2 fragment [1].
- Cellular Selectivity Assessment (Immunofluorescence):** Specific inhibition of Aurora A versus Aurora B in cells was determined by monitoring phosphorylation of specific cellular markers. Aurora A inhibition was measured by reduced phosphorylation of LATS2, while Aurora B inhibition was measured by reduced phosphorylation of histone H3 [1].
- Cell Cycle and Apoptosis Analysis (Flow Cytometry):** To assess cellular activity, researchers treated various cancer cell lines (e.g., non-Hodgkin lymphoma, HCT116 colon carcinoma) with **MK-8745**. After treatment (e.g., 48 hours), cells were fixed, stained with propidium iodide, and analyzed by flow cytometry to determine DNA content and identify cell cycle arrest (G2/M) or polyploidy [4] [2].
- In Vivo Xenograft Models:** The anti-tumor efficacy of **MK-8745** was evaluated in female athymic nude mice. HCT116 colon cancer cells (5 million cells) were subcutaneously transplanted. After tumors reached 200-400 mm³, **MK-8745** was administered, and tumor volume was measured regularly to assess growth inhibition [4].

Cellular Activity & Biomarker Insights

Experimental data reveals how **MK-8745** activity depends on cellular context and identifies a potential predictive biomarker.

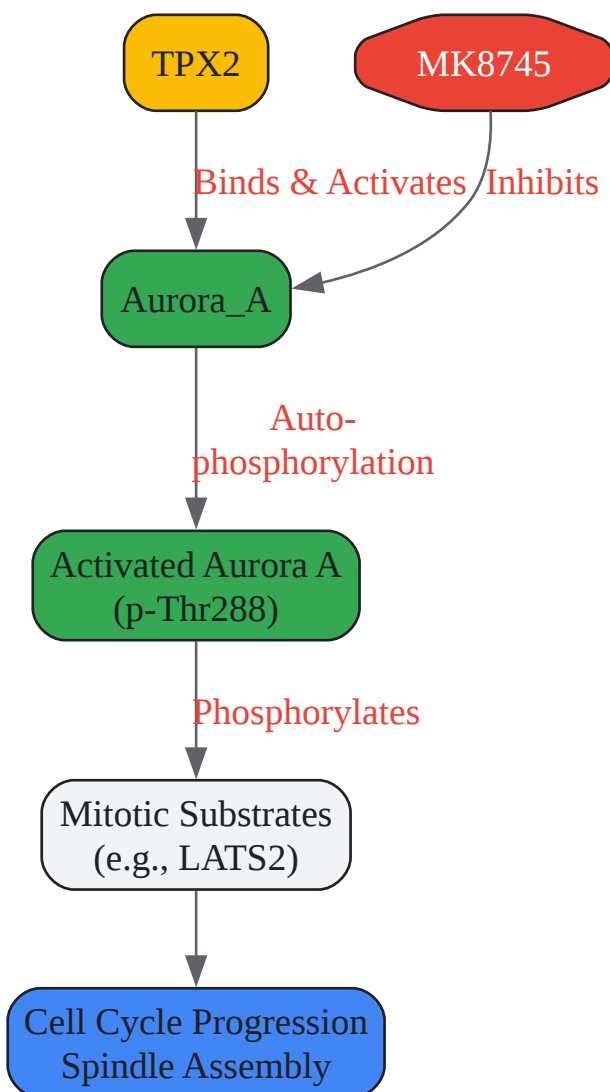
- p53-Dependent Apoptosis:** Induction of apoptosis by **MK-8745** is influenced by the integrity of the p53 tumor suppressor pathway. Isogenic HCT116 cell lines showed that the potency of **MK-8745**

can vary depending on the p53 status and its associated proteins (e.g., Puma, p21) [4] [2].

- **TPX2 as a Biomarker for Sensitivity:** The cellular sensitivity to **MK-8745** is correlated with the expression levels of **TPX2**, an Aurora A activator. siRNA knockdown of TPX2 increased sensitivity to **MK-8745**, while overexpression of TPX2 conferred resistance, suggesting TPX2 can predict drug response [3].
- **Resistance Mechanisms:** Tumor cells that develop resistance to **MK-8745** show elevated phosphorylation of **Akt and mTOR**. Combining **MK-8745** with inhibitors of Akt and mTOR pathways can induce apoptosis in these resistant cells, suggesting a potential combination therapy strategy [4].

Aurora A Signaling and Inhibitor Mechanism

The following diagram illustrates the key cellular pathway of Aurora A and the mechanism by which **MK-8745** inhibits it, based on the described research [1] [5] [3].



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The scientific profiling indicates that **MK-8745** is a **highly selective and potent biochemical inhibitor of Aurora A kinase** [1]. Its cellular efficacy is strongly influenced by the genetic context of the tumor cells, particularly the **p53 pathway and TPX2 expression levels** [3] [4]. For the most selective inhibition of Aurora B, the same study identifies **AZD1152-HQPA** as the superior tool compound [1].

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